molecular formula C26H30N2O4S B5088655 N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

Cat. No.: B5088655
M. Wt: 466.6 g/mol
InChI Key: GGYLZRMFCDYBJE-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the methoxyphenyl and methylphenyl derivatives, followed by their coupling through sulfonylation and amidation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide stands out due to its unique combination of methoxyphenyl and methylphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4S/c1-20-4-8-23(9-5-20)18-28(33(30,31)25-14-6-21(2)7-15-25)19-26(29)27-17-16-22-10-12-24(32-3)13-11-22/h4-15H,16-19H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYLZRMFCDYBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NCCC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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